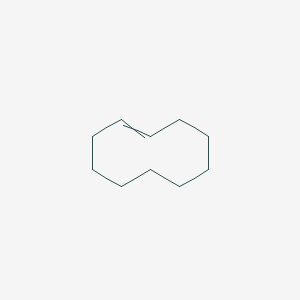

cyclodecene

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclodecene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIYGNATMHQYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870806 | |

| Record name | Cyclodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-12-0 | |

| Record name | Cyclodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis- and trans-Cyclodecene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining the cis- and trans-isomers of cyclodecene, a ten-membered carbocycle of significant interest in synthetic and medicinal chemistry. This document details key experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms.

Introduction

This compound and its derivatives are important structural motifs in various natural products and serve as versatile intermediates in organic synthesis. The stereoselective synthesis of either the cis-(Z) or trans-(E) isomer is crucial for the construction of complex molecular architectures. Due to the inherent strain in medium-sized rings, the synthesis and stereochemical control of this compound isomers present unique challenges. This guide explores several prominent synthetic strategies, including elimination reactions, ring-closing metathesis, and the Ramberg-Bäcklund reaction, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Comparative Quantitative Data

The choice of synthetic route significantly impacts the yield and isomeric purity of the resulting this compound. The following tables summarize quantitative data from various established methods.

Table 1: Synthesis of cis- and trans-Cyclodecene (B1599413) via Dehydrochlorination of Chlorocyclodecane (B12895266)

| Base/Solvent System | Isomer Ratio (cis:trans) | Yield (%) | Reference |

| Potassium t-butoxide / DMSO | 97 : 3 | High | [1] |

| Lithium dicyclohexylamide / Hexane (B92381) | 4 : 96 | 70 | [1] |

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| cis-Cyclodecene | 5.35 (m, 2H), 2.15 (m, 4H), 1.45 (m, 12H) | 130.5, 30.1, 26.0, 25.8, 24.9 | ~3020, ~1650, ~715 |

| trans-Cyclodecene | 5.30 (m, 2H), 2.20-1.80 (m, 4H), 1.60-1.20 (m, 12H) | 133.2, 33.5, 27.8, 26.5, 25.1 | ~3020, ~1650, ~970 |

Note: NMR chemical shifts are approximate and can vary slightly based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Dehydrochlorination of Chlorocyclodecane

This method provides excellent stereoselectivity based on the choice of base and solvent.

Protocol 3.1.1: Synthesis of cis-Cyclodecene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Reagents: To the stirred DMSO, add potassium t-butoxide (1.2 equivalents).

-

Slowly add a solution of chlorocyclodecane (1.0 equivalent) in a minimal amount of dry DMSO via a dropping funnel.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure cis-cyclodecene.

Protocol 3.1.2: Synthesis of trans-Cyclodecene

-

Preparation of Lithium Dicyclohexylamide: In a flame-dried, two-necked round-bottom flask under nitrogen, dissolve dicyclohexylamine (B1670486) (1.1 equivalents) in dry hexane.

-

Cool the solution to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Reaction: To the freshly prepared lithium dicyclohexylamide solution, add a solution of chlorocyclodecane (1.0 equivalent) in dry hexane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully quench the reaction with water. Separate the organic layer.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel (hexane as eluent) to afford trans-cyclodecene.

Ring-Closing Metathesis (RCM)

RCM of a suitable diene is a powerful method for the formation of this compound. The stereochemical outcome can be influenced by the catalyst and substrate design.

Protocol 3.2.1: General Procedure for RCM

-

Substrate Preparation: Synthesize an appropriate acyclic diene precursor (e.g., 1,11-dodecadiene).

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diene in a dry, degassed solvent such as dichloromethane (B109758) or toluene. The concentration should be kept low (e.g., 0.01 M) to favor intramolecular cyclization.

-

Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second generation, 1-5 mol%) in the reaction solvent to the diene solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound isomer(s).

Ramberg-Bäcklund Reaction

This reaction provides a route to alkenes from α-halo sulfones and is particularly useful for the synthesis of strained cyclic systems.

Protocol 3.3.1: General Procedure for Ramberg-Bäcklund Reaction

-

Precursor Synthesis: Prepare the requisite α,α'-dihalo dialkyl sulfone from the corresponding dialkyl sulfide (B99878) by oxidation followed by halogenation.

-

Reaction Setup: In a round-bottom flask, dissolve the α,α'-dihalo dialkyl sulfone in a suitable solvent system, such as a mixture of dichloromethane and aqueous potassium hydroxide.

-

Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to the biphasic mixture.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

-

Work-up: After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and solvent removal, purify the resulting alkene by distillation or chromatography.

Reaction Mechanisms and Logical Workflows

The stereochemical outcome of these syntheses is governed by their respective reaction mechanisms. The following diagrams, rendered in DOT language, illustrate these pathways.

Caption: E2 elimination mechanism for the synthesis of cis-cyclodecene.

Caption: Catalytic cycle of Ring-Closing Metathesis for this compound synthesis.

Caption: Mechanism of the Ramberg-Bäcklund reaction.

Conclusion

The synthesis of cis- and trans-cyclodecene can be achieved with high stereoselectivity through a variety of methods. The dehydrochlorination of chlorocyclodecane offers a direct and efficient route with predictable stereochemical outcomes based on the reaction conditions. Ring-closing metathesis provides a powerful and versatile approach, particularly for functionalized this compound derivatives, although control of stereoselectivity can be more challenging. The Ramberg-Bäcklund reaction is a valuable tool for accessing strained cyclic systems. The choice of the optimal synthetic strategy will depend on the desired isomer, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge for researchers to navigate these considerations and successfully synthesize the target this compound isomers for their research and development endeavors.

References

Core Principles: Conformational Dynamics and NMR Timescale

An In-Depth Technical Guide to the Conformational Analysis of Cyclodecene Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for analyzing the conformational dynamics of this compound isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. Cyclodecenes, as medium-ring alkenes, exhibit significant conformational flexibility, which is critical to their reactivity and interaction with biological systems. Dynamic NMR (DNMR) spectroscopy is a premier technique for elucidating the geometries, populations, and energy barriers of the interconverting conformers of these molecules.

At ambient temperatures, the conformers of this compound interconvert rapidly. This rapid exchange, on the NMR timescale, results in a spectrum showing time-averaged signals for the nuclei.[1] As the temperature is lowered, the rate of interconversion decreases. When the rate becomes comparable to the difference in the resonance frequencies of the exchanging sites (Δν), the NMR signals broaden. This phenomenon is known as coalescence. Upon further cooling, the exchange becomes slow on the NMR timescale, and separate, sharp signals for each distinct conformer can be resolved. This is the slow-exchange regime.[2]

The analysis of these temperature-dependent changes in the NMR lineshape allows for the determination of the kinetic and thermodynamic parameters of the conformational exchange process, including the free energy of activation (ΔG‡).[3]

Conformational Landscape of this compound Isomers

trans-Cyclodecene

Dynamic NMR studies have revealed a complex conformational equilibrium for trans-cyclodecene. At room temperature, the ¹³C NMR spectrum shows five sharp peaks, indicating a rapid equilibration of conformations that results in a time-averaged axis of symmetry.[1] However, at very low temperatures (e.g., -154.9 °C), the slow-exchange ¹³C spectrum resolves eight peaks for the olefinic carbons, which has been interpreted as the presence of five distinct conformations.[1][3]

These five conformers are categorized by their symmetry: three possess C₁ symmetry and two have C₂ symmetry.[1][3] The populations of these conformers are unequal, ranging from as low as 3.0% to as high as 37.6% for the most stable conformer at -154.9 °C.[1][3] The least populated conformer has a free energy of 0.59 kcal/mol relative to the most stable one.[1][3]

cis-Cyclodecene (B1623649)

In contrast to the trans-isomer, cis-cyclodecene exhibits a simpler conformational behavior. At low temperatures, the five signals in the ¹³C NMR spectrum split into ten peaks of equal intensity.[4] This indicates the presence of a single, populated conformation with C₁ symmetry, which is consistent with a boat-chair-boat (BCB) like structure.[5] The process observed by DNMR corresponds to the interconversion between this conformer and its enantiomer, which results in a time-averaged plane of symmetry at higher temperatures.[4]

Quantitative NMR Data

The following tables summarize the key quantitative data obtained from DNMR studies of this compound isomers.

Table 1: Thermodynamic Data for this compound Conformational Interconversions

| Isomer | Process | Coalescence Temp. (T_c) | Free Energy of Activation (ΔG‡) | Reference |

| trans-Cyclodecene | Double bond rotation through the ring | -74 °C | 10.7 ± 0.3 kcal/mol | [1] |

| cis-Cyclodecene | C₁ conformer interconversion | -139.7 °C (¹³C) | 6.64 kcal/mol | [4][6] |

| cis-Cyclodecene | Allylic proton exchange | -36.4 °C (¹H) | 10.9 kcal/mol | [4][6] |

| cis-Cyclodecene Oxide | C₁ conformer interconversion | -125.4 °C (¹³C) | 7.4 kcal/mol | [4] |

Note: Data extracted and compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

A successful DNMR experiment for conformational analysis requires meticulous sample preparation and precise control over experimental parameters.

Sample Preparation for Low-Temperature NMR

-

Compound Purity: Ensure the this compound sample is of high purity. For trans-cyclodecene, purification can be achieved by preparative gas chromatography.[1] The purity should be verified by room-temperature ¹H and ¹³C NMR.[6]

-

Solvent Selection: The choice of solvent is critical for reaching the very low temperatures required to achieve the slow-exchange regime. A mixture of chlorodifluoromethane (B1668795) (CHClF₂) and dichlorofluoromethane (B1207983) (CHCl₂F), often in a 3:1 ratio, is effective as it remains liquid down to approximately -180 °C.[1][3] For cis-cyclodecene, which has lower solubility, a 1% solution in propene can also be used to obtain a good slow-exchange spectrum.[4]

-

Concentration: Prepare a dilute solution to maintain good resolution and avoid viscosity-related line broadening at low temperatures. A concentration of approximately 1% is typical.[4][6]

-

NMR Tube: Use a 5 mm thin-walled, screw-capped NMR tube to ensure good thermal stability and sample containment, especially when using volatile solvents like propene.[6]

-

Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift reference.[6]

-

Degassing (Optional but Recommended): For sensitive samples or very long acquisitions, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can increase relaxation rates and line widths.

NMR Data Acquisition

-

Spectrometer: Data is typically acquired on a high-field NMR spectrometer, for instance, a 300 MHz instrument operating at 75.58 MHz for ¹³C nuclei.[6]

-

Nuclei: Both ¹H and ¹³C NMR spectra are valuable. ¹³C NMR is often preferred for DNMR studies of hydrocarbons due to its larger chemical shift dispersion, which makes it easier to resolve signals from different conformers and provides a wider temperature range for analysis.[1]

-

Temperature Control: This is the most critical parameter. The temperature of the NMR probe must be carefully calibrated and controlled. Calibration can be performed separately using a thermocouple immersed in the same solvent mixture within a dummy NMR tube.[3]

-

Experimental Procedure:

-

Record a spectrum at room temperature to serve as a reference (fast-exchange regime).

-

Gradually lower the temperature in decrements (e.g., 5-10 °C). Allow the sample to equilibrate at each temperature for several minutes before acquisition.

-

Record a series of spectra, paying close attention to the coalescence region where the signals broaden and merge.

-

Continue lowering the temperature until the slow-exchange regime is reached, where the signals for individual conformers are sharp and well-resolved.

-

-

¹³C NMR Parameters (Example):

Data Analysis

-

Lineshape Analysis: In the intermediate exchange regime, the shape of the broadened NMR signals is a function of the exchange rate constant (k). By simulating the spectral lineshapes at different temperatures and fitting them to the experimental spectra, the rate constants over a range of temperatures can be determined.[3]

-

Eyring Equation: The relationship between the rate constant (k) and the free energy of activation (ΔG‡) is described by the Eyring equation. By plotting ln(k/T) versus 1/T (an Eyring plot), the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be extracted from the slope and intercept, respectively. ΔG‡ can then be calculated at any given temperature.

Visualizations

Workflow for Dynamic NMR Conformational Analysis

Caption: A flowchart illustrating the key steps in a dynamic NMR experiment.

Conformational Equilibrium of trans-Cyclodecene

Caption: Interconversion between the five observed conformers of trans-cyclodecene.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (Z)-cyclodecene, also known as cis-cyclodecene. The information is presented to support research, scientific investigation, and professionals in the field of drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

(Z)-Cyclodecene is a cyclic alkene with a ten-membered ring structure, where the double bond adopts a cis or (Z) configuration.[1] Its unique structural and electronic characteristics make it a subject of interest in organic synthesis and material science.

Physical and Chemical Properties

(Z)-Cyclodecene is a colorless liquid with a unique ten-membered carbon ring structure, which imparts properties such as high stability and resistance to oxidation.[2] It is utilized in the production of polymers and as a solvent in various industrial applications, including the formulation of adhesives, coatings, and cleaning agents.[2]

Table 1: Physical and Chemical Properties of (Z)-Cyclodecene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | [3][4] |

| Molecular Weight | 138.25 g/mol | [3][4] |

| CAS Number | 935-31-9 | [1][3][4] |

| Density | 0.877 g/mL | [3] |

| Boiling Point | 194 - 199 °C | [2][3] |

| Melting Point | -3 to -1 °C | [2] |

| Flash Point | 59.1 °C | [5][6] |

| Refractive Index (n20/D) | 1.485 - 1.487 | [2][3] |

| Solubility in Water | 1.539 mg/L @ 25 °C (estimated) | [6] |

| LogP (o/w) | 3.677 | [2] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of (Z)-cyclodecene.

Ring-closing metathesis is a powerful method for the synthesis of cyclic alkenes, including (Z)-cyclodecene.[7] The reaction involves the intramolecular metathesis of a suitable acyclic diene precursor, catalyzed by a ruthenium complex.

Materials:

-

Acyclic diene precursor (e.g., 1,11-dodecadiene)

-

Grubbs' Catalyst (1st or 2nd generation)

-

Anhydrous, degassed dichloromethane (B109758) (DCM)

-

Ethyl vinyl ether

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: A Schlenk flask is flame-dried under vacuum and subsequently backfilled with an inert atmosphere (argon or nitrogen).

-

Dissolution of Substrate: The acyclic diene precursor (1 equivalent) is dissolved in anhydrous, degassed DCM to achieve a dilute concentration (typically 0.01 M to favor intramolecular cyclization).

-

Catalyst Addition: Under a positive flow of the inert gas, Grubbs' Catalyst (typically 1-5 mol%) is added to the stirred solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether, which deactivates the catalyst. The mixture is stirred for an additional 30 minutes.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically used for elution to isolate the pure (Z)-cyclodecene.

-

Characterization: The structure and purity of the final product are confirmed using NMR and IR spectroscopy.

For the purification of liquid (Z)-cyclodecene, distillation is a common and effective method.

Procedure:

-

Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: The crude (Z)-cyclodecene is placed in the round-bottom flask with a few boiling chips. The mixture is heated, and the fraction that distills at the boiling point of (Z)-cyclodecene (194-199 °C at atmospheric pressure) is collected.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of (Z)-cyclodecene.

Sample Preparation:

-

Dissolution: Approximately 5-25 mg of purified (Z)-cyclodecene is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8]

-

Filtration: The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[8]

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference (0 ppm).

¹H and ¹³C NMR Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H) is used.

-

¹H NMR Parameters: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and a short relaxation delay.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width is needed to encompass all carbon signals. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Infrared (IR) spectroscopy is used to identify the functional groups present in (Z)-cyclodecene, primarily the C=C double bond and C-H bonds.

Sample Preparation (ATR-FTIR for liquid sample):

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of liquid (Z)-cyclodecene is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The IR spectrum is then recorded.

Expected Absorptions:

-

C=C Stretch: A characteristic absorption band is expected in the region of 1680-1630 cm⁻¹.

-

=C-H Stretch: Absorption peaks for the sp² C-H bonds of the alkene are typically observed between 3100 and 3000 cm⁻¹.

-

-C-H Stretch: Absorptions for the sp³ C-H bonds of the methylene (B1212753) groups will appear between 3000 and 2850 cm⁻¹.

-

=C-H Bend: Out-of-plane bending vibrations for the cis-alkene C-H bonds can be found in the 1000-650 cm⁻¹ region.

Mandatory Visualizations

The following diagram illustrates the catalytic cycle for the synthesis of (Z)-cyclodecene via Ring-Closing Metathesis using a Grubbs-type catalyst.

This diagram outlines the logical workflow from the starting materials to the final, purified product.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Historical Methods for the Synthesis of Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of cyclodecene, a ten-membered cycloalkene of significant interest in organic chemistry and as a precursor in various synthetic pathways. The document provides a detailed overview of two core historical methods: the dehydrochlorination of chlorocyclodecane (B12895266) and the multi-step synthesis commencing with the acyloin condensation of sebacic acid esters. This guide presents structured data, comprehensive experimental protocols, and visualizations to facilitate a deep understanding of these seminal synthetic routes.

Dehydrochlorination of Chlorocyclodecane

A notably convenient and historically significant method for the preparation of both cis- and trans-cyclodecene (B1599413) involves the dehydrochlorination of chlorocyclodecane. This approach, pioneered by Traynham and colleagues, offers stereoselective access to either isomer based on the choice of base and solvent system. The synthesis begins with the free-radical chlorination of readily available cyclodecane.

The subsequent elimination reaction is highly dependent on the reaction conditions. The use of a sterically hindered base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), preferentially yields the cis-isomer. Conversely, employing a bulky, non-nucleophilic base like lithium dicyclohexylamide in a nonpolar solvent such as hexane (B92381) favors the formation of the trans-isomer.

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclodecene (B1623649) [1]

This procedure details the synthesis of cis-cyclodecene from chlorocyclodecane using potassium tert-butoxide in DMSO.

-

Materials:

-

Chlorocyclodecane

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Petroleum ether (boiling point 60-70 °C)

-

Drierite (anhydrous calcium sulfate)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve chlorocyclodecane in anhydrous DMSO.

-

Add potassium tert-butoxide to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with four portions of petroleum ether.

-

Combine the organic extracts and dry over Drierite.

-

Concentrate the dried solution using a rotary evaporator.

-

Distill the residue under reduced pressure to obtain cis-cyclodecene.

-

Protocol 2: Synthesis of trans-Cyclodecene

This method outlines the preparation of trans-cyclodecene from chlorocyclodecane using lithium dicyclohexylamide.

-

Materials:

-

Chlorocyclodecane

-

Lithium dicyclohexylamide

-

Hexane, anhydrous

-

Water

-

Petroleum ether

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Prepare a solution of lithium dicyclohexylamide in anhydrous hexane in a round-bottom flask.

-

Add a solution of chlorocyclodecane in hexane to the flask.

-

Reflux the reaction mixture for a specified period.

-

Cool the mixture and cautiously add water to quench the reaction.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over a suitable drying agent.

-

Distill the solution to remove the solvent and then distill the residue under reduced pressure to isolate trans-cyclodecene.

-

Quantitative Data

| Method | Starting Material | Reagents | Product | Yield | Purity (Isomeric) | Reference |

| Protocol 1 | Chlorocyclodecane | Potassium tert-butoxide, DMSO | cis-Cyclodecene | 90% | 97% cis, 3% trans | [1] |

| Traynham et al. (for trans) | Chlorocyclodecane | Lithium dicyclohexylamide, Hexane | trans-Cyclodecene | 70% | 96% trans |

Logical Workflow for Dehydrochlorination

Acyloin Condensation of Sebacic Acid Esters

A classical approach to the synthesis of ten-membered carbon rings is the intramolecular acyloin condensation of long-chain dicarboxylic acid esters. For the synthesis of a this compound precursor, diethyl or dimethyl sebacate (B1225510) is the starting material of choice. The acyloin condensation, which is a reductive coupling of the two ester groups using metallic sodium, yields 2-hydroxycyclodecanone (also known as sebacoin).

The resulting acyloin can then be converted to cyclodecanone (B73913) through a Clemmensen reduction, which reduces the ketone and the alcohol functionalities to a methylene (B1212753) group. Finally, cyclodecanone can be transformed into this compound. A common historical method for this final step is through the formation of the tosylhydrazone, followed by an elimination reaction (Shapiro or Bamford-Stevens reaction).

Experimental Protocols

Protocol 3: Intramolecular Acyloin Condensation of Diethyl Sebacate

This procedure describes the formation of 2-hydroxycyclodecanone from diethyl sebacate.[2][3][4]

-

Materials:

-

Diethyl sebacate

-

Sodium metal, finely dispersed

-

Xylene or Toluene, anhydrous

-

Hydrochloric acid, dilute

-

Large-volume, three-necked round-bottom flask with a high-speed stirrer, reflux condenser, and dropping funnel

-

-

Procedure:

-

In the reaction flask, prepare a fine dispersion of sodium metal in hot, anhydrous xylene under an inert atmosphere.

-

While vigorously stirring, slowly add a solution of diethyl sebacate in anhydrous xylene to the sodium dispersion.

-

After the addition is complete, continue to reflux the mixture until the sodium is consumed.

-

Cool the reaction mixture and cautiously add methanol to decompose any remaining sodium.

-

Add water and separate the organic layer.

-

Acidify the aqueous layer with dilute hydrochloric acid and extract with ether.

-

Combine the organic extracts, wash with water, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain crude 2-hydroxycyclodecanone.

-

Protocol 4: Clemmensen Reduction of 2-Hydroxycyclodecanone

This protocol outlines the reduction of the acyloin to cyclodecanone.[5][6][7][8]

-

Materials:

-

2-Hydroxycyclodecanone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Round-bottom flask with a reflux condenser

-

-

Procedure:

-

To a round-bottom flask, add amalgamated zinc, concentrated hydrochloric acid, toluene, and 2-hydroxycyclodecanone.

-

Heat the mixture to reflux with vigorous stirring for an extended period (e.g., 24-48 hours). Additional portions of hydrochloric acid may be added during the reflux.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ether).

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and then water again.

-

Dry the organic layer and remove the solvent.

-

Purify the resulting cyclodecanone by distillation or recrystallization.

-

Protocol 5: Synthesis of this compound from Cyclodecanone via the Tosylhydrazone

This procedure describes the final step to introduce the double bond.[9][10][11]

-

Materials:

-

Cyclodecanone

-

p-Toluenesulfonylhydrazide (Tosylhydrazine)

-

Methanol or Ethanol

-

Strong base (e.g., sodium methoxide (B1231860) or butyllithium)

-

Aprotic solvent (for elimination step)

-

-

Procedure:

-

Formation of the Tosylhydrazone: Dissolve cyclodecanone and a slight molar excess of p-toluenesulfonylhydrazide in methanol or ethanol. A catalytic amount of acid (e.g., HCl) can be added. Heat the mixture to reflux for a few hours. Upon cooling, the tosylhydrazone will precipitate and can be collected by filtration.

-

Elimination Reaction (Bamford-Stevens or Shapiro): The dried tosylhydrazone is treated with a strong base in a suitable solvent. For the Bamford-Stevens reaction, sodium methoxide in an aprotic solvent is used, and the mixture is heated. For the Shapiro reaction, two equivalents of a strong base like butyllithium (B86547) are used at low temperature, followed by warming. The reaction mixture is then quenched with water, and the this compound is extracted, dried, and purified by distillation.

-

Quantitative Data

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Acyloin Condensation | Diethyl sebacate | Sodium, Xylene | 2-Hydroxycyclodecanone | 70-80% | [2][3][4] |

| Clemmensen Reduction | 2-Hydroxycyclodecanone | Zn(Hg), HCl | Cyclodecanone | 60-70% | [5][6][7][8] |

| Tosylhydrazone Route | Cyclodecanone | Tosylhydrazine, NaOMe or BuLi | This compound | 60-80% | [9][10][11] |

Signaling Pathway for Acyloin Condensation Route

Ziegler-Natta Catalysis

While Ziegler-Natta catalysts are renowned for their role in the polymerization of olefins, their historical application in the direct synthesis of this compound from smaller unsaturated molecules is less prominent. The primary use of these catalysts in the context of large rings is the cyclooligomerization of dienes. For instance, the cyclotrimerization of butadiene using titanium-based Ziegler-Natta catalysts is a well-established industrial process for the synthesis of 1,5,9-cyclododecatriene, a precursor to cyclododecanone (B146445) and subsequently nylon-12.[12] The selective synthesis of this compound through a similar process is not a widely documented historical method, with the cyclododecatriene being the more common product. Therefore, while historically significant for the synthesis of related cyclic compounds, the direct synthesis of this compound via Ziegler-Natta catalysis is not considered a core historical method.

Conclusion

The historical synthesis of this compound is primarily characterized by two robust and effective methodologies. The dehydrochlorination of chlorocyclodecane offers a direct and stereoselective route to both cis and trans isomers. The multi-step approach beginning with the acyloin condensation of sebacic acid esters provides a classic ring-forming strategy that has been instrumental in the synthesis of large-ring compounds. These methods, developed in the mid-20th century, laid the groundwork for the synthesis and study of medium-ring cycloalkenes and remain fundamental examples of classical organic synthesis. This guide provides the necessary technical details for researchers to understand and potentially replicate these foundational synthetic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 3. Acyloin Condensation [organic-chemistry.org]

- 4. prezi.com [prezi.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. esports.bluefield.edu - Clemmensen Reduction Mechanism [esports.bluefield.edu]

- 9. researchgate.net [researchgate.net]

- 10. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclodecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the cis and trans isomers of cyclodecene, a ten-membered cycloalkene. The information presented herein is crucial for the unambiguous identification and characterization of these isomers, which is fundamental in various research and development applications, including synthetic chemistry and drug discovery. This document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are associated with the carbon-carbon double bond (C=C) and the C-H bonds of the alkene and alkane portions of the molecule.

Data Presentation: IR Absorption Bands

| Vibrational Mode | cis-Cyclodecene (cm⁻¹) | trans-Cyclodecene (B1599413) (cm⁻¹) | Intensity |

| =C-H Stretch | ~3020 | ~3020 | Medium |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |

| C=C Stretch | 1640-1660 | 1660-1680 | Medium |

| C-H Bend | ~1450 | ~1450 | Medium |

| =C-H Out-of-plane Bend | 650-700 | ~965 | Strong |

Note: The values presented are typical ranges for cis- and trans-alkenes and may vary slightly for this compound specifically. The out-of-plane bend is particularly diagnostic for the stereochemistry of the double bond.[1][2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation : For liquid samples like this compound, no specific preparation is needed. A small drop of the neat liquid is sufficient.[5]

-

Instrument Setup : An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Analysis : A single drop of this compound is placed onto the ATR crystal, ensuring complete coverage of the crystal surface. The pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition : The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

-

Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound isomers and for studying their conformational dynamics.

Data Presentation: ¹H NMR Spectral Data

| Isomer | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis-Cyclodecene | Olefinic (=C-H) | ~5.3-5.6 | Multiplet | - |

| Allylic (=C-CH ₂) | ~2.1-2.3 | Multiplet | - | |

| Aliphatic (-CH₂-) | ~1.3-1.6 | Multiplet | - | |

| trans-Cyclodecene | Olefinic (=C-H) | ~5.4-5.7 | Multiplet | - |

| Allylic (=C-CH ₂) | ~2.0-2.2 | Multiplet | - | |

| Aliphatic (-CH₂-) | ~1.2-1.8 | Multiplet | - |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The broad multiplets for the aliphatic protons are due to complex coupling and conformational averaging.

Data Presentation: ¹³C NMR Spectral Data

| Isomer | Carbon Environment | Chemical Shift (δ, ppm) (at room temperature) |

| cis-Cyclodecene | Olefinic (=C) | ~130 |

| Allylic (=C-C H₂) | ~30-35 | |

| Aliphatic (-CH₂-) | ~20-30 | |

| trans-Cyclodecene | Olefinic (=C) | ~132 |

| Allylic (=C-C H₂) | ~35-40 | |

| Aliphatic (-CH₂-) | ~20-30 |

Note: Low-temperature ¹³C NMR studies of both cis- and trans-cyclodecene have shown the presence of multiple conformers, resulting in the splitting of signals.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference.

-

Instrument Setup : A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) is used. The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition : A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Data Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Data Presentation: Electron Ionization (EI) Mass Spectrometry Data

| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Major Fragment Ions [m/z] |

| cis-Cyclodecene | 138 | 67 | 41, 54, 81, 95, 109 |

| trans-Cyclodecene | 138 | 67 | 41, 54, 81, 95, 109 |

Note: The mass spectra of the cis and trans isomers are very similar under standard EI conditions, making them difficult to distinguish by this method alone. The fragmentation pattern is characteristic of cyclic alkenes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

GC Separation : A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Ionization : As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Conformational dynamics of this compound isomers as revealed by NMR.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. youtube.com [youtube.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. webassign.net [webassign.net]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to the Stability of Cyclodecene Geometric Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of the geometric isomers of cyclodecene, namely (Z)-cyclodecene (cis) and (E)-cyclodecene (trans). For cycloalkenes with medium-sized rings (8 to 11 carbon atoms), the typical stability trend observed in acyclic alkenes is reversed, with the cis isomer being thermodynamically more stable than the trans isomer.[1][2] This phenomenon is particularly evident in this compound and is a critical consideration in synthetic chemistry and drug design, where molecular geometry can profoundly influence biological activity.

Quantitative Stability Analysis

The relative stabilities of (Z)- and (E)-cyclodecene have been determined through experimental techniques such as heat of hydrogenation measurements and chemical equilibration studies. The data consistently demonstrate the greater stability of the cis isomer.

Table 1: Thermodynamic Data for the Isomerization of (E)-cyclodecene to (Z)-cyclodecene

| Parameter | Value | Method | Reference |

| Heat of Hydrogenation | |||

| ΔHhydrog (Z)-cyclodecene | -20.67 ± 0.08 kcal/mol | Calorimetry | [3] |

| ΔHhydrog (E)-cyclodecene | -24.01 ± 0.09 kcal/mol | Calorimetry | [3] |

| Equilibrium Data (in Acetic Acid at 100.4 °C) | |||

| Equilibrium Constant (Keq = [cis]/[trans]) | 12.2 | Gas-Liquid Chromatography | [4] |

| Thermodynamic Parameters for Isomerization (trans → cis) | |||

| ΔF° (at 100.4 °C) | -1.86 kcal/mol | Equilibration | [4] |

| ΔH° | -3.6 kcal/mol | Equilibration | [4] |

| ΔS° | -4.7 cal/mol·K | Equilibration | [4] |

The less negative heat of hydrogenation for (Z)-cyclodecene indicates that it is in a lower energy state compared to (E)-cyclodecene.[5][6] The equilibrium data further corroborate this, with the equilibrium favoring the formation of the cis isomer.

The Origin of the Stability Difference: Ring Strain

In acyclic and large-ring alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance between substituent groups.[7] However, in medium-sized rings like this compound, the incorporation of a trans double bond introduces significant ring strain.[1][2][7] The carbon chain must span the double bond in a way that leads to:

-

Torsional Strain: Eclipsing interactions between C-H bonds.

-

Angle Strain: Distortion of bond angles from their ideal values.

-

Transannular Strain: Steric interactions between atoms across the ring.[2]

The necessity for the polymethylene chain to traverse the plane of the double bond in the trans isomer results in a contorted, high-energy conformation. In contrast, the cis isomer can adopt a more relaxed, lower-energy conformation with less overall ring strain.[2]

Experimental Protocols

Determination of Heats of Hydrogenation

Objective: To measure the enthalpy change upon the catalytic hydrogenation of (Z)- and (E)-cyclodecene to cyclodecane. The difference in the heats of hydrogenation reflects the difference in the ground-state energies of the two isomers.

Methodology:

-

Calorimeter Setup: A high-precision calorimeter is used to measure the heat evolved during the reaction.

-

Catalyst: A platinum or palladium-based catalyst (e.g., platinum oxide) is employed to facilitate the hydrogenation reaction.

-

Reaction Conditions: A known amount of the this compound isomer is dissolved in a suitable solvent, such as acetic acid, within the calorimeter.[3]

-

Hydrogenation: The solution is saturated with hydrogen gas, and the reaction is initiated. The temperature change of the system is carefully monitored.

-

Data Analysis: The heat of hydrogenation (ΔHhydrog) is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the reactant. The isomer with the less exothermic (less negative) heat of hydrogenation is the more stable one.[5][6]

Chemical Equilibration

Objective: To determine the equilibrium constant for the interconversion of (Z)- and (E)-cyclodecene and to derive the thermodynamic parameters (ΔF°, ΔH°, and ΔS°) for the isomerization.

Methodology:

-

Reaction Setup: A solution of either pure (Z)- or (E)-cyclodecene in a suitable solvent (e.g., acetic acid) is prepared.[4]

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is added to facilitate the isomerization.[4]

-

Equilibration: The mixture is heated to a constant temperature (e.g., 100.4 °C) and allowed to reach equilibrium.[4] The approach to equilibrium is monitored by taking aliquots at different time intervals.

-

Analysis: The composition of the mixture at equilibrium is determined using gas-liquid chromatography (GLC).

-

Thermodynamic Calculations:

-

The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the cis and trans isomers at equilibrium.

-

The standard Gibbs free energy of isomerization (ΔF°) is calculated using the equation: ΔF° = -RTln(Keq).

-

By determining Keq at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be calculated from a van 't Hoff plot (a plot of ln(Keq) versus 1/T).[4]

-

Visualization of Relative Stabilities

The following diagram illustrates the relative energy levels of the this compound isomers and their common hydrogenation product, cyclodecane.

Caption: Relative enthalpy levels of this compound isomers.

This guide provides a foundational understanding of the stability of this compound geometric isomers, supported by quantitative data and established experimental methodologies. This knowledge is crucial for professionals in fields where molecular geometry and stability are paramount.

References

An In-depth Technical Guide to the Natural Occurrence and Derivatives of Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecene, a ten-membered carbocyclic ring system, serves as the foundational scaffold for a diverse array of naturally occurring bioactive compounds. These derivatives, primarily classified as sesquiterpenoids, are predominantly found in terrestrial plants and marine organisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, with a particular focus on germacrane (B1241064) and eudesmane (B1671778) sesquiterpenoids. It details their isolation from natural sources, summarizes their biological activities with quantitative data, and elucidates their mechanisms of action through key signaling pathways. This document aims to be a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols and highlighting the therapeutic potential of this important class of natural products.

Introduction

The this compound ring, a ten-membered cycloalkene, is a key structural motif present in a variety of natural products, most notably in the germacrane class of sesquiterpenoids. These compounds are biosynthesized from farnesyl pyrophosphate and are precursors to other sesquiterpenoid classes like eudesmanes and guaianolides. The inherent conformational flexibility and reactivity of the this compound core contribute to the vast structural diversity and wide range of biological activities observed in its derivatives. These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide will delve into the natural sources, biological activities, and underlying molecular mechanisms of prominent this compound derivatives.

Natural Occurrence of this compound Derivatives

This compound derivatives are widespread in the plant kingdom, particularly within the Asteraceae family. They are also found in marine organisms, especially in red algae of the genus Laurencia.

Terrestrial Plants

The primary sources of this compound-containing compounds are plants, where they often function as defense compounds against herbivores and pathogens.

-

Germacrane Sesquiterpenoids: This is the largest group of natural products possessing a this compound ring.

-

Costunolide (B1669451): First isolated from the roots of Saussurea lappa, costunolide is a well-studied germacranolide with a wide range of biological activities. It is also found in other plants like Laurus nobilis and Magnolia grandiflora.

-

Germacrene D: A volatile sesquiterpene found in the essential oils of numerous plants, including those from the Bursera and Zanthoxylum genera. It is known for its insecticidal and antimicrobial properties.

-

Bicyclogermacrene: Often found alongside germacrene D in essential oils, it is a common constituent of plants like Xylopia laevigata.

-

Marine Organisms

Marine environments, particularly red algae, are a rich source of halogenated sesquiterpenoids, some of which feature a this compound or a related bicyclic core.

-

Laurencia Species: This genus of red algae is renowned for producing a diverse array of halogenated sesquiterpenoids.

-

Laurencin: A bromine-containing compound originally isolated from Laurencia glandulifera, it possesses an eight-membered ether ring fused to a this compound derivative.

-

Obtusane Sesquiterpenoids: A class of halogenated bicyclic sesquiterpenoids found in species like Laurencia obtusa.

-

Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse and well-documented. The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety in many germacranolides, is often crucial for their bioactivity.

Table 1: Biological Activities of Selected Naturally Occurring this compound Derivatives

| Compound | Natural Source | Biological Activity | Quantitative Data (IC50/MIC) | References |

| Costunolide | Saussurea lappa | Anticancer (Breast Cancer, MDA-MB-231) | IC50: 23.93 µM | [1] |

| Anticancer (Oral Cancer, YD-10B) | IC50: ~5 µM | [2] | ||

| Anti-inflammatory (LPS-stimulated RAW 264.7 macrophages) | Inhibition of NO production | [3] | ||

| Antimicrobial (Staphylococcus aureus) | MIC: 62.5 µg/mL | [4] | ||

| Germacrene D | Zanthoxylum ovalifolium | Insecticidal (Spodoptera litura) | LD50: Not specified | [5] |

| Xylopia laevigata | Anticancer (Leukemia, HL-60) | Significant cytotoxicity | [6] | |

| (-)-Elatol | Laurencia dendroidea | Anticancer (Colon Cancer, Colo-205) | IC50: 2.5 ± 1.3 µg/ml | [7] |

| Obtusol | Laurencia dendroidea | Anticancer (Colon Cancer, Colo-205) | IC50: 1.2 ± 1.4 µg/ml | [7] |

Signaling Pathways and Mechanisms of Action

A significant body of research has focused on elucidating the molecular mechanisms underlying the biological activities of this compound derivatives. Costunolide, in particular, has been shown to modulate key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway by Costunolide

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Costunolide has been demonstrated to be a potent inhibitor of this pathway.[3][8]

The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation.[9][10]

Costunolide exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[8][11] This is achieved, at least in part, through the inhibition of the IKK complex.[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound derivatives.

Extraction and Isolation of Costunolide from Saussurea lappa

This protocol is adapted from methods described in the literature.[7]

-

Plant Material: Dried and powdered roots of Saussurea lappa.

-

Extraction:

-

Macerate the powdered roots with methanol (B129727) at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate.

-

-

Isolation:

-

Subject the chloroform fraction, which is typically rich in costunolide, to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.

-

Combine fractions containing costunolide and further purify by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure costunolide.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published values.

-

Extraction of Germacrene D from Essential Oils

This protocol is a general method for obtaining essential oils rich in sesquiterpenes.[12][13]

-

Plant Material: Fresh or dried aerial parts of a germacrene D-containing plant (e.g., Zanthoxylum ovalifolium).

-

Hydrodistillation:

-

Place the plant material in a Clevenger-type apparatus with distilled water.

-

Heat the flask to boiling and continue the distillation for 3-4 hours.

-

Collect the essential oil, which will separate as an upper layer.

-

Dry the essential oil over anhydrous sodium sulfate.

-

-

Analysis:

-

Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify germacrene D.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[1][14]

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., costunolide) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Conclusion

Naturally occurring this compound derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The germacrane sesquiterpenoids, exemplified by costunolide, have demonstrated potent anti-inflammatory and anticancer activities through well-defined mechanisms of action, such as the inhibition of the NF-κB signaling pathway. Marine organisms, particularly Laurencia species, offer a unique source of halogenated this compound-related structures with promising biological profiles. The detailed experimental protocols provided in this guide for the isolation, characterization, and biological evaluation of these compounds will aid researchers in the continued exploration of this fascinating class of natural products for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and the elucidation of the molecular targets of a broader range of this compound derivatives are warranted to fully exploit their potential in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Guaianolide - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antileishmanial sesquiterpenes from the Brazilian red alga Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Costunolide Inhibits Chronic Kidney Disease Development by Attenuating IKKβ/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Ring Strain in Cyclodecene vs. Other Cycloalkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of ring strain in cyclodecene and a comparative study with other cycloalkenes. A thorough understanding of the conformational energetics of cyclic systems is paramount in medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This document outlines the theoretical underpinnings of ring strain, presents quantitative data for a range of cycloalkenes, and provides detailed experimental and computational protocols for the determination of strain energies.

The Genesis of Ring Strain in Cycloalkenes

Ring strain in cycloalkenes arises from the energetic penalty incurred when bond angles and conformations deviate from their ideal, strain-free states. This inherent strain is a composite of three primary factors:

-

Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the optimal values for the hybridization of the atoms. For sp³-hybridized carbon atoms in the saturated portion of the ring, the ideal angle is approximately 109.5°, while for the sp²-hybridized carbons of the double bond, it is about 120°.[1]

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In a cyclic structure, the restricted rotation around C-C single bonds can lead to unfavorable eclipsed or gauche interactions, increasing the molecule's potential energy.

-

Transannular Strain (Prelog Strain): This form of steric strain results from non-bonded interactions between atoms across the ring. It is particularly significant in medium-sized rings (8-11 members), where atoms on opposite sides of the ring can be forced into close proximity.[2]

The interplay of these factors determines the overall stability and preferred conformation of a given cycloalkene.

Quantitative Analysis of Ring Strain in Cycloalkenes

The strain energy of a cycloalkene can be quantified by comparing its heat of formation with that of a hypothetical strain-free reference compound. This is often determined experimentally through heats of combustion or hydrogenation, or computationally through molecular mechanics and quantum chemical calculations. The following tables summarize the strain energies for a series of cycloalkenes.

Table 1: Strain Energies of Small to Medium Ring cis-Cycloalkenes

| Cycloalkene | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropene | 3 | 54.9 |

| Cyclobutene | 4 | 29.8 |

| Cyclopentene | 5 | 5.3 |

| Cyclohexene | 6 | 1.1 |

| Cycloheptene | 7 | 6.5 |

| cis-Cyclooctene | 8 | 9.7 |

| cis-Cyclononene | 9 | 12.1 |

| cis-Cyclodecene | 10 | 11.7 |

Note: Strain energies are calculated from heats of formation and hydrogenation data.

Table 2: Comparison of Strain Energies for cis- and trans-Cycloalkenes in Medium Rings

| Cycloalkene | Isomer | Strain Energy (kcal/mol) |

| Cyclooctene | cis | 9.7 |

| trans | 18.9 | |

| Cyclononene | cis | 12.1 |

| trans | 15.0 | |

| This compound | cis | 11.7 |

| trans | 15.1 |

Note: The stability of trans-cycloalkenes increases with ring size as the carbon chain becomes more capable of accommodating the trans double bond without excessive strain.[2]

For cycloalkenes with ring sizes of ten or fewer carbons, the cis isomer is generally more stable than the trans isomer. This is because the shorter carbon chain in the trans isomer is pulled and twisted to span the double bond, leading to significant strain.[2] One of the hydrogens on the trans double bond is forced into the interior of the ring, causing destabilizing transannular interactions.[2] As the ring size increases to eleven and beyond, the trend reverses, and the trans isomer becomes more stable, similar to acyclic alkenes.

Experimental Determination of Ring Strain

The primary experimental method for determining the strain energy of a compound is through the measurement of its heat of combustion using bomb calorimetry. The heat of formation can then be calculated using Hess's law, and from this, the strain energy is derived by comparing it to a strain-free reference.

Experimental Protocol: Bomb Calorimetry for Liquid Cycloalkenes

This protocol outlines the determination of the heat of combustion for a liquid cycloalkene.

Objective: To accurately measure the heat of combustion (ΔH°c) of a liquid cycloalkene to calculate its standard enthalpy of formation (ΔfH°) and subsequently its ring strain energy.

Materials & Equipment:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Benzoic acid (calibration standard)

-

Liquid cycloalkene sample (e.g., this compound)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Crucible (silica or platinum)

-

Balance (accurate to 0.1 mg)

-

Deionized water

-

Pipette

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Measure and weigh a piece of fuse wire (approx. 10 cm).

-

Secure the crucible in the bomb head and attach the fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere with water vapor.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a stable final temperature is reached.

-

Depressurize the bomb, recover and weigh the unburnt fuse wire.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid.

-

-

Sample Measurement (Liquid Cycloalkene):

-

Accurately weigh the empty crucible.

-

Using a pipette, add a known mass of the liquid cycloalkene (e.g., 0.7-0.8 g) to the crucible. Due to the volatility of many cycloalkenes, it is often encapsulated in a gelatin capsule of known heat of combustion, or absorbed onto a known mass of a combustible solid like benzoic acid.

-

Repeat steps 1.2 to 1.8 for the cycloalkene sample.

-

-

Data Analysis:

-

Calculate the total heat released (qtotal) using the measured temperature change and the heat capacity of the calorimeter.

-

Correct for the heat released by the combustion of the fuse wire (and gelatin capsule or benzoic acid, if used).

-

Calculate the heat of combustion of the cycloalkene per gram and then per mole (ΔH°c).

-

Use the heat of combustion and the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation (ΔfH°) of the cycloalkene using Hess's Law.

-

The strain energy is then calculated by comparing the experimental ΔfH° with a theoretical strain-free ΔfH° derived from group increment methods.

-

Computational Determination of Ring Strain

Computational chemistry provides a powerful alternative for determining ring strain. Quantum mechanical calculations can provide accurate energies of molecules, from which strain energies can be derived.

Computational Protocol: Ab Initio Calculation of Strain Energy

This protocol outlines a general procedure for calculating the strain energy of a cycloalkene using the Gaussian software package.

Objective: To compute the total electronic energy of a cycloalkene and a corresponding strain-free reference molecule to determine the ring strain energy.

Software: Gaussian 09 or a later version.

Methodology:

-

Structure Building and Initial Optimization:

-

Build the 3D structure of the cycloalkene (e.g., cis-cyclodecene) using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Geometry Optimization and Frequency Calculation:

-

Create a Gaussian input file (.gjf or .com).

-

Specify the desired level of theory and basis set. A common choice for good accuracy and reasonable computational cost is the B3LYP functional with the 6-31G(d) basis set.

-

Use the Opt keyword to request a geometry optimization and the Freq keyword to perform a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Specify the charge (usually 0) and spin multiplicity (usually 1 for singlet).

-

Provide the Cartesian coordinates of the atoms from the initial optimization.

-

Run the Gaussian calculation.

-

-

Strain-Free Reference Calculation:

-

To calculate the strain energy, a homodesmotic or isodesmic reaction is often employed. This involves creating a balanced chemical equation where the number of each type of bond is conserved on both sides of the equation, thus canceling out systematic errors in the calculations.

-

For a cycloalkene like this compound (C₁₀H₁₈), a suitable isodesmic reaction could be: C₁₀H₁₈ + 10 CH₃-CH₃ → 8 CH₃-CH₂-CH₃ + 2 CH₃-CH=CH-CH₃

-

Perform geometry optimization and frequency calculations for all the acyclic molecules in the chosen reaction at the same level of theory used for the cycloalkene.

-

-

Strain Energy Calculation:

-

Extract the total electronic energies (including zero-point vibrational energy correction) for the cycloalkene and all the molecules in the reference reaction from the Gaussian output files.

-

The strain energy is then calculated as the enthalpy change of the isodesmic reaction: Strain Energy = [Σ(Energies of products)] - [Σ(Energies of reactants)]

-

Conclusion

The ring strain in this compound and other cycloalkenes is a complex interplay of angle, torsional, and transannular strain. For medium-sized rings like this compound, the cis isomer is more stable than the trans isomer due to the significant strain induced by the constrained geometry of the trans double bond. The quantitative determination of these strain energies, through either experimental techniques like bomb calorimetry or computational methods, provides invaluable data for understanding and predicting the reactivity and conformational preferences of these important cyclic molecules. This knowledge is crucial for the rational design of novel therapeutics and advanced materials where precise control of molecular shape and energy is essential.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of cis- and trans-cyclodecene (B1599413), ten-membered cycloalkenes that exhibit complex conformational behavior. Understanding the three-dimensional structure and relative stabilities of their various conformers is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where molecular shape dictates biological activity and chemical reactivity. This document summarizes key findings from experimental and computational studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying conformational relationships.

Conformational Landscape of Cyclodecene Isomers

This compound exists as two primary geometric isomers: cis-(Z)-cyclodecene and trans-(E)-cyclodecene. Due to the flexibility of the ten-membered ring, each of these isomers can adopt multiple conformations. The relative stability of these conformers is governed by a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring). For cycloalkenes with rings smaller than twelve atoms, the cis isomer is generally more stable than the trans isomer due to the significant ring strain introduced by the orthogonal arrangement of the p-orbitals in the twisted double bond of the trans isomer[1].

cis-Cyclodecene (B1623649)